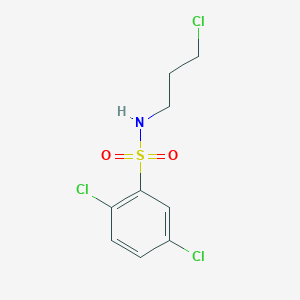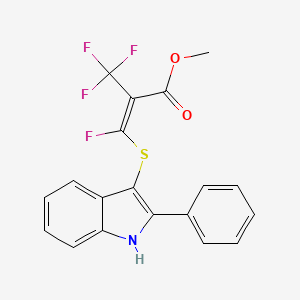![molecular formula C23H19ClN2O3 B11641583 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11641583.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzoxazole family, which is recognized for its diverse biological activities and significant role in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted benzoxazole with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzoxazole derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide exerts its effects is often related to its interaction with biological targets. The benzoxazole ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Amino-5-chlorobenzoxazole: A derivative with an amino group.
5-Methylbenzoxazole: A derivative with a methyl group.
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is unique due to the combination of its chloro, methyl, and ethoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C23H19ClN2O3 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-28-17-8-5-15(6-9-17)22(27)25-19-13-16(7-10-18(19)24)23-26-20-12-14(2)4-11-21(20)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
YRKFQDYBWDEMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641512.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11641519.png)
![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641574.png)
![N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B11641577.png)

![1-(2-Methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641582.png)
